

Molecular Structure Analysis of Thiophene-Substituted Pyridazines

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Compound of Interest

Compound Name: 3-Chloro-6-(thiophen-3-yl)pyridazine
CAS No.: 78784-79-9
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Executive Summary

The fusion of thiophene moieties onto pyridazine cores represents a strategic scaffold design in modern medicinal chemistry and organic electronics.^[1] This guide analyzes the structural integrity, synthetic pathways, and conformational dynamics of thiophene-substituted pyridazines.^{[1][2][3]} Unlike simple bioisosteres, this scaffold offers unique electronic modulation through the sulfur atom's polarizability and the nitrogen-rich pyridazine core's hydrogen bond accepting capability.^{[1][3]} This document serves as a technical blueprint for researchers targeting this motif for kinase inhibition, anti-inflammatory agents, or optoelectronic materials.^{[1][2][3]}

Synthetic Architectures: The Regioselectivity Challenge

The construction of thiophene-pyridazine hybrids generally follows two distinct logical pathways: de novo ring construction or late-stage functionalization.^{[1][2]} For high-precision

drug discovery, the Inverse Electron Demand Diels-Alder (iEDDA) reaction stands out as the most authoritative method due to its atom economy and predictable regioselectivity.[2][3]

The iEDDA Protocol (Tetrazine Ligation)

This method utilizes electron-deficient 1,2,4,5-tetrazines reacting with electron-rich thiophene-substituted alkynes or enamines.[1][2][3] The reaction is driven by the irreversible extrusion of nitrogen gas (

).[2][3]

- Mechanism:

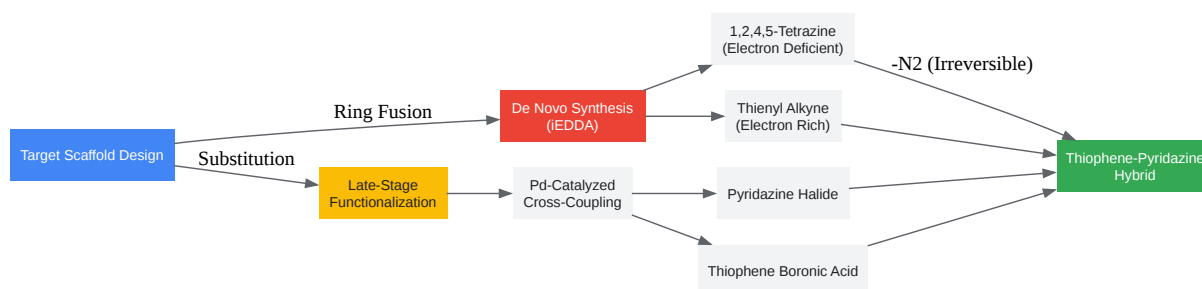
Cycloaddition followed by retro-Diels-Alder ($-N_2$).[1][2][3]

- Causality: The choice of this pathway avoids harsh acidic conditions often required for hydrazine condensations, preserving sensitive thiophene functionalities.[1][2][3]

Palladium-Catalyzed Cross-Couplings

For modifying existing pyridazine cores, Suzuki-Miyaura and Stille couplings are standard.[1][2][3] However, the electron-deficient nature of pyridazine makes oxidative addition challenging at the 3- and 6-positions without activating groups (e.g., chlorides or triflates).[1][2][3]

Diagram 1: Synthetic Logic Flow for Thiophene-Pyridazine Scaffolds



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Caption: Logical workflow comparing iEDDA cycloaddition vs. Pd-catalyzed coupling for scaffold synthesis.

Structural Characterization & Conformational Analysis

The bioactivity of thiophene-substituted pyridazines is governed by the dihedral angle between the two aromatic rings.^{[2][3]} This planarity—or lack thereof—dictates the molecule's ability to intercalate into DNA or fit into narrow enzyme binding pockets (e.g., COX-2 active sites).^{[1][2][3]}

X-Ray Crystallographic Insights

Analysis of crystal structures (e.g., 5,7-dimethylthieno[3,4-d]pyridazine) reveals critical geometric parameters.

- **Planarity:** The fused thieno[3,4-d]pyridazine system is essentially planar, maximizing π -conjugation.^{[1][2][3]} However, single-bond linked systems (e.g., 3-(2-thienyl)pyridazine) often exhibit a twist.^{[1][2][3]}
- **Bond Lengths:** The bond length in these systems typically hovers around 1.36–1.38 Å, intermediate between a single and double bond, confirming significant electron delocalization across the heterocyclic junction.^{[1][3]}
- **Intermolecular Forces:**

-

stacking is a dominant feature in the solid state, often leading to "hand-shake" linear chain motifs in crystal packing.^{[1][2][3][4]}

Conformational Dynamics (Atropisomerism)

The rotation around the C-C bond connecting the thiophene and pyridazine rings is not free.^[3]

- S...N Interactions: A specific non-covalent interaction often exists between the thiophene sulfur and the pyridazine nitrogen.[3] This "chalcogen bond" or electrostatic attraction can lock the conformation into a planar syn or anti orientation, reducing the entropic penalty upon binding to a biological target.[1][2][3]
- Dihedral Angles: Experimental data suggests twist angles ranging from 5° to 21°, depending on steric bulk at the ortho-positions.[1][2][3]

Table 1: Representative Structural Parameters

Parameter	Value Range	Significance
N-N Bond Length	1.34 – 1.39 Å	Indicates aromatic character and delocalization.[1][2]
Dihedral Angle	0° – 25°	Determines planarity; <10° suggests strong conjugation. [1][2]
S...N Distance	2.9 – 3.2 Å	Potential intramolecular chalcogen bonding stabilizing the conformer.[1][3]
-Stacking Dist.	3.4 – 3.8 Å	Critical for solid-state packing and intercalation properties.[1][2]

Experimental Protocol: iEDDA Synthesis of 3,6-Di(2-thienyl)pyridazine

This protocol describes the synthesis of a thiophene-pyridazine derivative using the Inverse Electron Demand Diels-Alder reaction.[2][4] This approach is self-validating due to the visible color change (loss of tetrazine color) and gas evolution (

).[2][3]

Materials

- Precursor: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine (pink/magenta solid).[1][2][3]

- Dienophile: 2-Ethynylthiophene.[1][2]
- Solvent: Toluene (anhydrous).[1][2][3]
- Purification: Silica gel chromatography.[1][2]

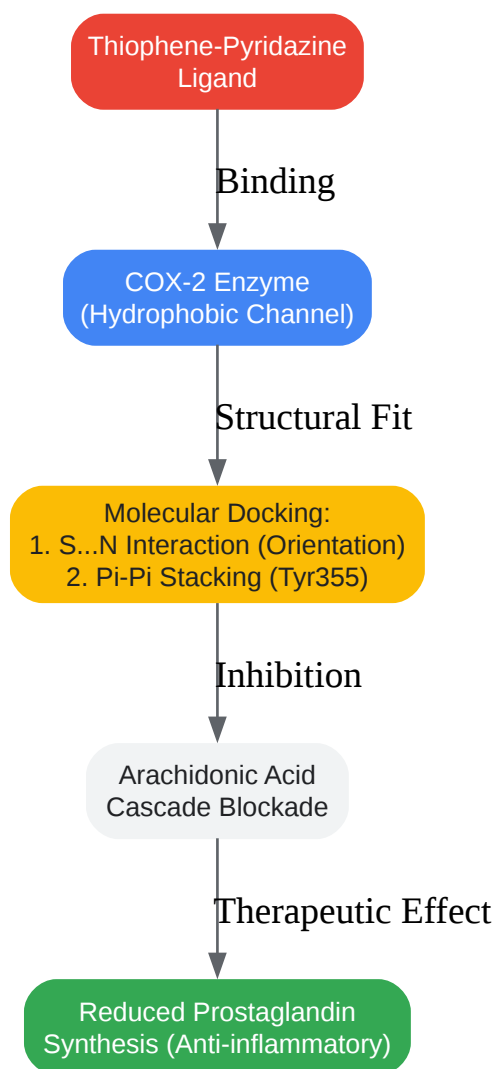
Step-by-Step Methodology

- Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the tetrazine precursor in 15 mL of anhydrous toluene.
 - Note: The solution should appear vibrant magenta/pink.[1][2][3]
- Addition: Add 2.2 mmol (1.1 equivalents per reaction site) of 2-ethynylthiophene via syringe.
- Thermal Activation: Heat the mixture to reflux (

) under an argon atmosphere.
 - Validation Check: Monitor the reaction by the evolution of nitrogen gas bubbles. The magenta color will fade to yellow/orange as the tetrazine core is consumed.[1][3]
- Completion: Continue reflux for 12–24 hours until TLC indicates complete consumption of the tetrazine.
- Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2]
- Purification: Purify the crude residue via flash column chromatography (Hexanes:Ethyl Acetate gradient).
- Characterization: Confirm structure via

NMR (look for disappearance of alkyne proton and appearance of pyridazine aromatic singlet).

Diagram 2: Pharmacophore & Signaling Interaction (COX-2 Inhibition Context)



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Caption: Mechanism of action for thiophene-pyridazine derivatives in COX-2 inhibition pathways.^{[1][2][3]}

Physicochemical Properties & Applications

The thiophene-pyridazine scaffold is not merely a structural spacer; it is an active electronic component.^{[1][2]}

- **Electronic Modulation:** The electron-deficient pyridazine acts as an electron acceptor, while the electron-rich thiophene acts as a donor.^{[1][2][3]} This creates a "Push-Pull" system (Donor-

-Acceptor), narrowing the HOMO-LUMO gap.[1][2][3] This property is exploited in Organic Light Emitting Diodes (OLEDs) and fluorescence imaging.[1][2][3]

- Lipophilicity (LogP): Thiophene substitution significantly increases lipophilicity compared to furan or pyridine analogs, improving membrane permeability for drug candidates.[1][2][3]
- Metabolic Stability: The thiophene ring is susceptible to metabolic oxidation (S-oxidation).[2][3] However, substitution at the 2- and 5-positions blocks the primary metabolic soft spots, enhancing in vivo half-life.[1][2][3]

References

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